molecular formula C14H12B2O4 B13408457 Phenanthrene-2,6-diyldiboronic acid

Phenanthrene-2,6-diyldiboronic acid

Cat. No.: B13408457
M. Wt: 265.9 g/mol
InChI Key: NNEALKMIRCAEKU-UHFFFAOYSA-N
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Description

Phenanthrene-2,6-diyldiboronic acid is an organic compound that belongs to the class of boronic acids It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-2,6-diyldiboronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of phenanthrene-2,6-dibromide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-2,6-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide in acetic acid.

    Reduction: Sodium in isopentanol, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Scientific Research Applications

Phenanthrene-2,6-diyldiboronic acid has numerous applications in scientific research:

Mechanism of Action

Phenanthrene-2,6-diyldiboronic acid can be compared with other boronic acid derivatives and polycyclic aromatic hydrocarbons:

Uniqueness: this compound is unique due to its dual boronic acid functionality, which enhances its reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of new materials and chemical processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12B2O4

Molecular Weight

265.9 g/mol

IUPAC Name

(6-boronophenanthren-2-yl)boronic acid

InChI

InChI=1S/C14H12B2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8,17-20H

InChI Key

NNEALKMIRCAEKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C=CC(=C3)B(O)O)C=C2)(O)O

Origin of Product

United States

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